molecular formula C14H28ClNO B1356218 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1051919-42-6

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride

Cat. No.: B1356218
CAS No.: 1051919-42-6
M. Wt: 261.83 g/mol
InChI Key: KKFZNITZPBIPCG-UHFFFAOYSA-N
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Description

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H27NO•HCl and a molecular weight of 261.84 . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving receptor binding and neurotransmitter activity.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Cyclohexylethoxy)methyl]piperidine
  • 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrobromide
  • 4-[(2-Cyclohexylethoxy)methyl]piperidine sulfate

Uniqueness

4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

4-(2-cyclohexylethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZNITZPBIPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589431
Record name 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051919-42-6
Record name Piperidine, 4-[(2-cyclohexylethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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